2-(benzenesulfonyl)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 4-chlorobenzoate
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Overview
Description
2-(benzenesulfonyl)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 4-chlorobenzoate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes benzenesulfonyl, chlorobenzoate, and trifluoromethylpyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 4-chlorobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzenesulfonyl Intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate nucleophile under controlled conditions to form the benzenesulfonyl intermediate.
Introduction of the Pyridinyl Group: The benzenesulfonyl intermediate is then reacted with 3-chloro-5-(trifluoromethyl)pyridine in the presence of a suitable base to introduce the pyridinyl group.
Coupling with Chlorobenzoate: The final step involves the coupling of the intermediate with 4-chlorobenzoate under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield corresponding reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chloro and benzenesulfonyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted phenyl and pyridinyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various biological effects. For example, its ability to inhibit certain enzymes or receptors can be exploited in drug development.
Comparison with Similar Compounds
Similar Compounds
- 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride
- Benzenesulfonyl chloride, 2-(trifluoromethyl)-
Uniqueness
Compared to similar compounds, 2-(benzenesulfonyl)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 4-chlorobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl and pyridinyl groups, in particular, contribute to its unique properties and make it a valuable compound in various fields of research.
Properties
IUPAC Name |
[2-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14Cl2F3NO5S/c26-17-8-6-15(7-9-17)24(32)36-21-11-10-18(13-22(21)37(33,34)19-4-2-1-3-5-19)35-23-20(27)12-16(14-31-23)25(28,29)30/h1-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINNPLZBUZPFCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14Cl2F3NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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